Cas no 18272-87-2 (4-(2-Ethoxyphenyl)-2-methyl-1-butene)
4-(2-Ethoxyphenyl)-2-methyl-1-butene Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Ethoxyphenyl)-2-methyl-1-butene
- LogP
- 1-ethoxy-2-(3-methylbut-3-enyl)benzene
- DTXSID20641212
- 1-Ethoxy-2-(3-methylbut-3-en-1-yl)benzene
- MFCD09801134
- AKOS006327752
- Benzene, 1-ethoxy-2-(3-methyl-3-buten-1-yl)-
- 18272-87-2
- DB-204939
-
- MDL: MFCD09801134
- Inchi: 1S/C13H18O/c1-4-14-13-8-6-5-7-12(13)10-9-11(2)3/h5-8H,2,4,9-10H2,1,3H3
- InChI Key: GZKJUKSCXOBHLX-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC=CC=1CCC(=C)C
Computed Properties
- Exact Mass: 190.13584
- Monoisotopic Mass: 190.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
4-(2-Ethoxyphenyl)-2-methyl-1-butene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 200362-2g |
4-(2-Ethoxyphenyl)-2-methyl-1-butene |
18272-87-2 | 97% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 200362-5g |
4-(2-Ethoxyphenyl)-2-methyl-1-butene |
18272-87-2 | 97% | 5g |
£1543.00 | 2022-03-01 | |
| TRC | E065925-250mg |
4-(2-Ethoxyphenyl)-2-methyl-1-butene |
18272-87-2 | 250mg |
$ 365.00 | 2022-06-05 | ||
| TRC | E065925-500mg |
4-(2-Ethoxyphenyl)-2-methyl-1-butene |
18272-87-2 | 500mg |
$ 605.00 | 2022-06-05 | ||
| abcr | AB360315-1 g |
4-(2-Ethoxyphenyl)-2-methyl-1-butene, 97%; . |
18272-87-2 | 97% | 1 g |
€794.30 | 2023-07-19 | |
| abcr | AB360315-2 g |
4-(2-Ethoxyphenyl)-2-methyl-1-butene, 97%; . |
18272-87-2 | 97% | 2 g |
€1,065.20 | 2023-07-19 | |
| abcr | AB360315-1g |
4-(2-Ethoxyphenyl)-2-methyl-1-butene, 97%; . |
18272-87-2 | 97% | 1g |
€794.30 | 2025-02-20 | |
| abcr | AB360315-2g |
4-(2-Ethoxyphenyl)-2-methyl-1-butene, 97%; . |
18272-87-2 | 97% | 2g |
€1065.20 | 2025-02-20 | |
| abcr | AB360315-5g |
4-(2-Ethoxyphenyl)-2-methyl-1-butene, 97%; . |
18272-87-2 | 97% | 5g |
€2507.20 | 2025-02-20 | |
| abcr | AB360315-5 g |
4-(2-Ethoxyphenyl)-2-methyl-1-butene, 97%; . |
18272-87-2 | 97% | 5 g |
€2,507.20 | 2023-07-19 |
4-(2-Ethoxyphenyl)-2-methyl-1-butene Suppliers
4-(2-Ethoxyphenyl)-2-methyl-1-butene Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 4-(2-Ethoxyphenyl)-2-methyl-1-butene
4-(2-Ethoxyphenyl)-2-methyl-1-butene: A Comprehensive Overview
4-(2-Ethoxyphenyl)-2-methyl-1-butene (CAS No. 18272-87-2) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and specialty chemicals. This compound is characterized by its unique structure, which combines a substituted phenyl group with a conjugated diene system, making it an intriguing subject for both academic and industrial research.
The molecular structure of 4-(2-Ethoxyphenyl)-2-methyl-1-butene consists of a phenyl ring substituted with an ethoxy group at the para position and a 1-butene moiety attached to the benzene ring. This arrangement imparts the compound with distinct electronic and steric properties, which are highly desirable in synthetic chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive compounds, such as kinase inhibitors and anti-inflammatory agents.
One of the most notable aspects of 4-(2-Ethoxyphenyl)-2-methyl-1-butene is its reactivity in Diels-Alder reactions. Researchers have demonstrated that this compound can act as an efficient dienophile, enabling the formation of complex bicyclic structures with high regioselectivity. This property has been leveraged in the development of novel drug candidates, particularly in the field of oncology.
In terms of synthesis, 4-(2-Ethoxyphenyl)-2-methyl-1-butene can be prepared via several routes, including Friedel-Crafts alkylation and coupling reactions. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale production. For instance, the use of palladium-catalyzed cross-coupling reactions has emerged as a promising approach for constructing the ethoxyphenyl moiety.
The application of 4-(2-Ethoxyphenyl)-2-methyl-1-butene extends beyond pharmaceuticals. It has also found utility in agrochemicals, where it serves as a precursor for herbicides and fungicides. Its ability to undergo various functional group transformations makes it an invaluable building block in modern organic synthesis.
From an environmental standpoint, researchers have been exploring greener synthesis pathways for 4-(2-Ethoxyphenyl)-2-methyl-1-butene to minimize waste and reduce energy consumption. Biocatalytic methods and continuous-flow reactors are among the innovative approaches being investigated to enhance sustainability in its production.
In conclusion, 4-(2-Ethoxyphenyl)-2-methyl-1-butene (CAS No. 18272-87-2) is a multifaceted compound with immense potential across diverse industries. Its unique chemical properties, coupled with recent advancements in synthetic methodologies, position it as a cornerstone in contemporary organic chemistry research.
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